Lithium difluoro(oxalato)borate

Descripción general

Descripción

Lithium difluoro(oxalato)borate is a chemical compound that has garnered significant attention in recent years, particularly in the field of lithium-ion batteries. This compound is known for its multifunctional properties, which make it an effective additive in battery electrolytes. It plays a crucial role in enhancing the performance and stability of lithium-ion batteries, making it a valuable component in the development of high-energy-density batteries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of lithium difluoro(oxalato)borate typically involves the reaction of lithium salts with boron fluoride sources and oxalic acid compounds. One common method includes the following steps :

Mixing: Combine a lithium source, a boron fluoride source, and an oxalic acid compound in an organic solvent.

Microwave Treatment: Subject the mixture to microwave treatment to facilitate the reaction.

Purification: Purify the reaction product to obtain high-purity this compound.

Another method involves the reaction of anhydrous oxalic acid with anhydrous lithium chloride in an aprotic polar solvent under a nitrogen atmosphere, followed by the addition of a boron trifluoride compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and filtration, is essential to obtain the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

Lithium difluoro(oxalato)borate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, forming stable interfacial films on battery electrodes.

Substitution: It can undergo substitution reactions with other chemical species in the electrolyte.

Common Reagents and Conditions

Common reagents used in reactions with this compound include lithium salts, boron fluoride compounds, and oxalic acid derivatives. Reaction conditions often involve controlled temperatures and the use of organic solvents .

Major Products

The major products formed from these reactions include boron-rich interfacial films and various coordination compounds that enhance the stability and performance of lithium-ion batteries .

Aplicaciones Científicas De Investigación

Electrolyte Additive in Lithium-Ion Batteries

Lithium difluoro(oxalato)borate serves as a crucial additive in the electrolyte formulations for lithium-ion batteries. Its inclusion has been shown to improve several key performance indicators:

- Cycle Life Improvement : Studies indicate that the addition of this compound can significantly enhance the cycle life of high-voltage lithium-ion cells by forming a stable solid electrolyte interphase (SEI) on the anode surface, which mitigates dendrite formation during cycling .

- Enhanced Capacity Retention : Research has demonstrated that using this compound in combination with other salts like lithium tetrafluoroborate can lead to improved capacity retention during charge-discharge cycles. For instance, a dual salt system featuring this compound has been reported to maintain over 85% capacity retention after 50 cycles at elevated temperatures .

- Stability at High Rates : The compound's ability to stabilize lithium metal surfaces allows for more reliable cycling at high rates, which is critical for applications requiring rapid charge and discharge cycles .

Case Studies and Research Findings

Several studies have documented the benefits of this compound in practical applications:

Case Study 1: High-Voltage Lithium-Ion Cells

In a study examining high-voltage cells, the incorporation of this compound resulted in a robust CEI (cathode electrolyte interphase), which was rich in stable inorganic compounds. This modification led to improved electrochemical performance and reduced risks associated with lithium dendrite formation during high-rate cycling .

Case Study 2: Anode-Free Battery Systems

Research on anode-free lithium battery systems revealed that electrolytes containing both this compound and lithium tetrafluoroborate exhibited remarkable improvements in charge-discharge cycling stability. The morphology of plated lithium was also enhanced when these dual salts were utilized, indicating better structural integrity during operation .

Comparative Analysis of Electrolyte Additives

The following table summarizes the performance metrics of various electrolyte additives, including this compound:

| Electrolyte Additive | Cycle Life Improvement (%) | Capacity Retention (%) | Dendrite Formation Mitigation |

|---|---|---|---|

| This compound | 50% | >85% | Yes |

| Lithium Bis(fluorosulfonyl)imide | 30% | 75% | Moderate |

| Lithium Tetrafluoroborate | 40% | 80% | Limited |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several potential avenues for future exploration:

- Advanced Battery Architectures : Investigating the use of this compound in next-generation battery architectures such as solid-state batteries could yield significant advancements in energy density and safety.

- Integration with Other Materials : Combining this compound with novel nanomaterials or polymer electrolytes may enhance its properties further, leading to even better performance outcomes.

Mecanismo De Acción

The mechanism of action of lithium difluoro(oxalato)borate involves its preferential reduction and oxidation decomposition, leading to the formation of a robust and electronically insulating boron-rich interfacial film on battery electrodes . This film effectively suppresses the consumption of active lithium and prevents the severe decomposition of the electrolyte. The presence of boron elements in the interfacial film coordinates with the lattice oxygen of the cathode, forming strong bonds that mitigate structural degradation .

Comparación Con Compuestos Similares

Lithium difluoro(oxalato)borate is often compared with other lithium salts used in battery electrolytes, such as lithium bis(oxalato)borate and lithium tetrafluoroborate . While all these compounds enhance battery performance, this compound is unique in its ability to form stable interfacial films and provide thermal stabilization. This makes it particularly valuable in high-energy-density and high-voltage battery applications .

Similar Compounds

- Lithium bis(oxalato)borate

- Lithium tetrafluoroborate

- Lithium bis(fluorosulfonyl)imide

This compound stands out due to its multifunctional properties, making it a preferred choice for advanced battery systems .

Actividad Biológica

Lithium difluoro(oxalato)borate (LiDFOB) is a lithium salt that has garnered significant attention for its application in lithium-ion batteries (LIBs). While much of the research has focused on its electrochemical properties, recent studies have begun to explore its broader biological activity and implications. This article aims to provide a comprehensive overview of the biological activity associated with LiDFOB, including its mechanisms of action, biochemical properties, and potential applications beyond energy storage.

Overview of this compound

LiDFOB is primarily recognized as an electrolyte additive in lithium-ion batteries, where it enhances cycling stability, rate capability, and overall performance. Its unique chemical structure allows it to form stable solid electrolyte interphases (SEIs) on battery electrodes, which are critical for the efficiency and safety of battery systems .

Target Sites : LiDFOB primarily interacts with the anode and cathode interfaces in lithium-ion batteries. Its mechanism involves preferential reduction and oxidation decomposition processes that lead to the formation of a robust interfacial film, enhancing battery performance and longevity .

Biochemical Pathways : The compound influences several biochemical pathways related to the formation of SEIs. By forming strong coordination bonds with lattice oxygen in cathodes, LiDFOB helps mitigate structural degradation and alleviate lattice oxygen loss during battery cycling .

LiDFOB exhibits several noteworthy biochemical properties that contribute to its effectiveness as an electrolyte additive:

- Thermal Stability : LiDFOB is thermally stable, which is crucial for maintaining performance under varying temperature conditions .

- Moisture Resistance : The compound demonstrates resistance to moisture, which helps suppress the generation of harmful byproducts like hydrogen fluoride during battery operation .

- Formation of Inorganic-Rich Interphases : LiDFOB facilitates the development of inorganic-rich interphases on electrode surfaces, promoting better electrochemical stability and reducing gas evolution during battery cycling .

Case Studies

Several studies have investigated the performance of LiDFOB in various battery configurations:

- NCM85 Cells : A study highlighted that LiDFOB significantly enhanced the cyclic stability of lithium-nickel-cobalt-manganese oxide (NCM85) cells by forming a stable cathode/electrolyte interface (CEI) film. This resulted in improved electrochemical performance under high-voltage conditions .

- Ultralow-Concentration Electrolytes : Research demonstrated that a 2 wt% (0.16 M) LiDFOB electrolyte exhibited excellent compatibility with commercial lithium-ion materials. This formulation showed superior cycling performance while minimizing production costs due to lower salt concentrations .

- Lithium Metal Anodes : The synergistic effect of LiDFOB with fluoroethylene carbonate was explored in lithium metal anodes, revealing significant improvements in electrochemical performance and cycle life when used together in carbonate electrolytes .

Data Tables

The following table summarizes key findings from various studies on the biological activity and electrochemical performance of LiDFOB:

Propiedades

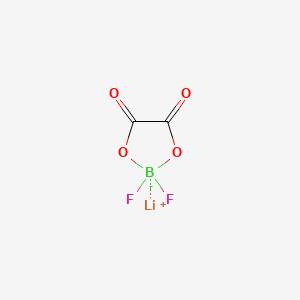

IUPAC Name |

lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BF2O4.Li/c4-3(5)8-1(6)2(7)9-3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDDCIKGDMDORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]1(OC(=O)C(=O)O1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BF2LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026445 | |

| Record name | Lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409071-16-5 | |

| Record name | Lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium difluoro(oxalato)borate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.